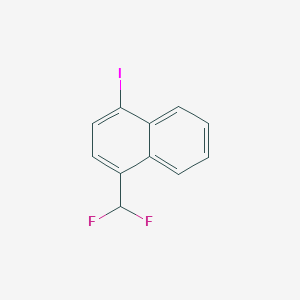
1-(Difluoromethyl)-4-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-iodonaphthalene: is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-4-iodonaphthalene can be synthesized through a multi-step process involving the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the iodine atom can be added through electrophilic iodination.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-4-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while cross-coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-iodonaphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4-iodonaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-4-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-2-iodonaphthalene: Similar structure but with the iodine atom in a different position.
1-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 1-(Difluoromethyl)-4-iodonaphthalene is unique due to the specific positioning of the difluoromethyl group and the iodine atom on the naphthalene ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H7F2I |
|---|---|
Molekulargewicht |
304.07 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11H |
InChI-Schlüssel |
GWIMJAFTUMINTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)

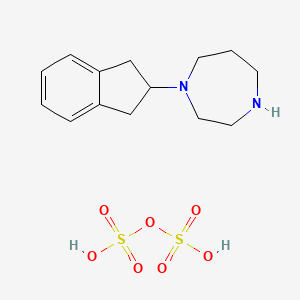
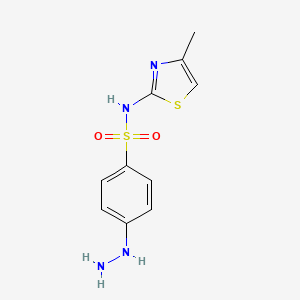
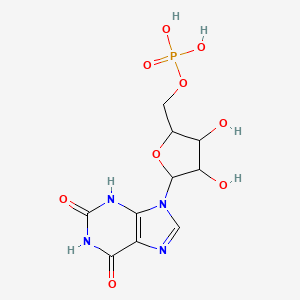
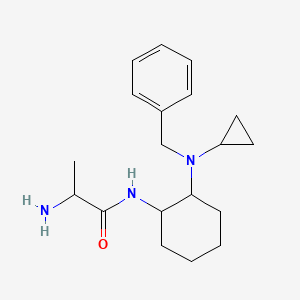
![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)
![2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-](/img/structure/B14788160.png)
![Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)

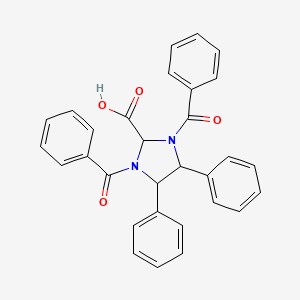
![2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester](/img/structure/B14788191.png)

![4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B14788201.png)
